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Compound of Interest

Compound Name: SH491

Cat. No.: B12388032 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SH491 is a novel, potent heterocyclic ring-fused derivative of 20(S)-protopanaxadiol (PPD) with

significant anti-osteoporosis activity. This document provides a comprehensive overview of its

chemical structure, physicochemical properties, and biological activities. Detailed experimental

protocols for its evaluation and key signaling pathways involved in its mechanism of action are

also presented. All quantitative data have been summarized in structured tables for clarity and

comparative analysis.

Chemical Structure and Properties
SH491 is a synthetic derivative of the natural product 20(S)-protopanaxadiol. Its chemical

structure is characterized by a heterocyclic ring fused to the PPD backbone, a modification that

significantly enhances its biological potency.

Table 1: Physicochemical and Pharmacokinetic Properties of SH491
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Property Value Reference

Molecular Formula C36H58O4 [1]

Molecular Weight 570.84 g/mol [1]

IC50 (RANKL-induced

osteoclastogenesis)
11.8 nM [1][2]

Cmax (intravenous in mice) 4183 ng/L [2]

Half-life (intravenous in mice) 0.336 h [2]

Cmax (oral in mice) 823 ng/mL [2]

AUC∞ (oral in mice) 1129 ng·h/mL [2]

Half-life (oral in mice) 1.03 h [2]

Oral Bioavailability (in mice) 10.48% [2]

Metabolic Stability (mouse liver

microsomes, 60 min)
31% remaining [2]

Biological Activity
SH491 has demonstrated potent inhibitory effects on osteoclastogenesis and bone resorption,

key processes in the pathology of osteoporosis. Furthermore, it has shown a positive impact on

osteoblastogenesis, suggesting a dual mechanism of action that both inhibits bone loss and

promotes bone formation.[2]

Table 2: In Vitro Biological Activity of SH491
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Assay Concentration Result Reference

RANKL-induced

osteoclastogenesis

inhibition

0.1 µM 100% inhibition [1][2]

RANKL-induced

osteoclastogenesis

inhibition

0.01 µM 44.4% inhibition [1][2]

Osteoclast precursor

inhibition (early stage,

days 1-3)

Not specified 98.8% [2]

Osteoclast precursor

inhibition (mid-stage,

days 3-5)

Not specified 94.4% [2]

Osteoclast precursor

inhibition (late stage,

days 5-7)

Not specified 62.3% [2]

Osteoblastogenesis of

MC3T3-E1

preosteoblasts

Not specified
Notable positive

impact
[1][2]

In vivo studies using an ovariectomy (OVX)-induced osteoporosis mouse model have

confirmed the bone-protective effects of SH491. Administration of the compound led to a dose-

dependent increase in bone volume/tissue volume and significant improvements in bone

surface/tissue volume, trabecular bone number, and trabecular separation.[2]

Mechanism of Action and Signaling Pathways
Mechanistic studies have revealed that SH491 exerts its anti-osteoporotic effects by inhibiting

the expression of key genes and proteins involved in osteoclastogenesis.[1] These include

tartrate-resistant acid phosphatase (TRAP), cathepsin K (CTSK), matrix metalloproteinase-9

(MMP-9), and ATPase v0d2.[1] The primary signaling pathway implicated is the RANKL/RANK

pathway, which is central to osteoclast differentiation and function.
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Caption: Signaling pathway of SH491 in inhibiting osteoclastogenesis.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SH491.

RANKL-Induced Osteoclastogenesis Assay
This assay assesses the ability of a compound to inhibit the differentiation of bone marrow-

derived monocytes (BMDMs) into mature osteoclasts.
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Caption: Experimental workflow for the osteoclastogenesis assay.

Protocol:

Bone marrow cells are harvested from the femurs and tibias of mice.

The cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to

generate bone marrow-derived monocytes (BMDMs).
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BMDMs are then seeded in culture plates and treated with M-CSF and receptor activator of

nuclear factor kappa-B ligand (RANKL) to induce osteoclast differentiation.

Varying concentrations of SH491 are added to the culture medium.

After 5-7 days of incubation, the cells are fixed and stained for tartrate-resistant acid

phosphatase (TRAP), a marker of osteoclasts.

The number of TRAP-positive multinucleated cells (osteoclasts) is then quantified to

determine the inhibitory effect of SH491.

Ovariectomy (OVX)-Induced Osteoporosis Mouse Model
This in vivo model is used to evaluate the efficacy of anti-osteoporotic agents in a

postmenopausal osteoporosis setting.

Protocol:

Female mice undergo either a sham operation or bilateral ovariectomy (OVX) to induce

estrogen deficiency, which leads to bone loss.

Following a recovery period, the OVX mice are treated with either vehicle or SH491 at

various dosages for a specified duration.

At the end of the treatment period, the mice are euthanized, and their femurs are collected.

The bone microarchitecture is analyzed using micro-computed tomography (μCT) to assess

parameters such as bone volume/tissue volume (BV/TV), trabecular number (Tb.N), and

trabecular separation (Tb.Sp).

Histological analysis of the bone tissue is also performed to assess osteoclast activity.

Conclusion
SH491 is a promising lead compound for the development of a novel anti-osteoporosis

therapeutic. Its potent inhibition of osteoclastogenesis, coupled with its positive effects on

osteoblastogenesis, suggests a dual-action mechanism that could be highly effective in treating
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osteoporosis. Further preclinical and clinical studies are warranted to fully elucidate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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